![molecular formula C10H13LiN2O2S2 B2644213 Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate CAS No. 2126177-91-9](/img/structure/B2644213.png)
Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate” is a compound with the CAS Number: 2126177-91-9 . It has a molecular weight of 264.3 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H14N2O2S2.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . More specific physical and chemical properties are not mentioned in the sources retrieved.Scientific Research Applications
Neuroprotective and Neurotrophic Effects
Research has demonstrated that lithium can have significant neuroprotective and neurotrophic effects. It has been shown to increase the levels of tyrosine hydroxylase in both in vivo and in vitro settings, suggesting its role in enhancing neurotransmitter synthesis through genomic mechanisms (Chen et al., 1998). Furthermore, lithium has been implicated in extending longevity through alterations in gene expression related to nucleosome-associated functions, as evidenced in studies with Caenorhabditis elegans (McColl et al., 2008).
Impact on Circadian Rhythm
Lithium's influence on the circadian clock has been explored, with findings indicating that it modulates the stability of the nuclear receptor Rev-erbα, a key component of the circadian rhythm regulation. This action suggests lithium's utility in addressing disorders associated with altered circadian rhythms, such as bipolar disorder (Yin et al., 2006).
Molecular Mechanisms of Action
At the molecular level, lithium's mechanisms of action include the inhibition of glycogen synthase kinase-3 (GSK-3), which is implicated in tau phosphorylation and thus may have relevance for Alzheimer's disease therapy (Hong et al., 1997). It also influences various signaling pathways, suggesting its role in synaptic plasticity and as a potential therapeutic agent for neurodegenerative diseases (Forlenza et al., 2014).
Potential in Alzheimer's Disease Treatment
Evidence points to lithium's ability to lower levels of pathological markers in Alzheimer's disease, supporting its potential as a novel treatment strategy (Zhong & Lee, 2007). Its regulatory effects on amyloid precursor protein processing further affirm this potential (Su et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2.Li/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h6,8H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEJGTORMVVEPO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(SC1)CNC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


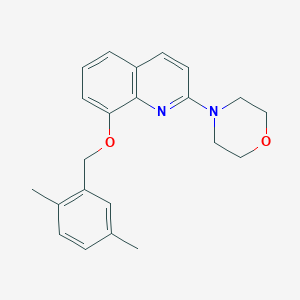
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)

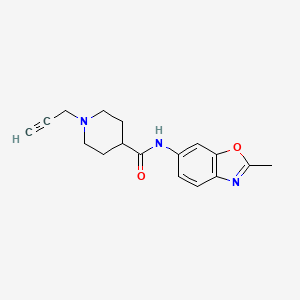
![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2644140.png)
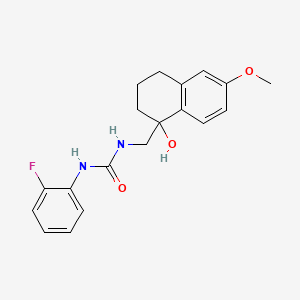

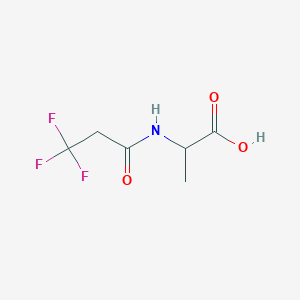
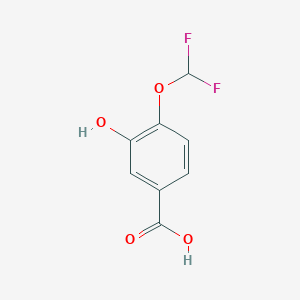
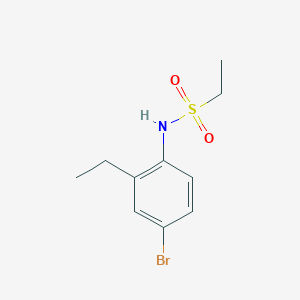
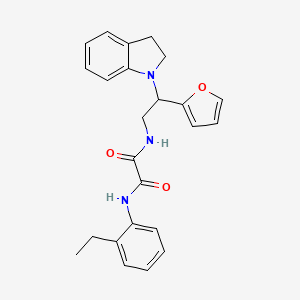
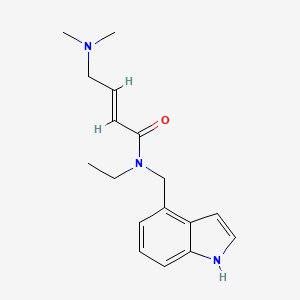
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)